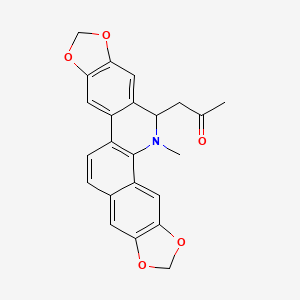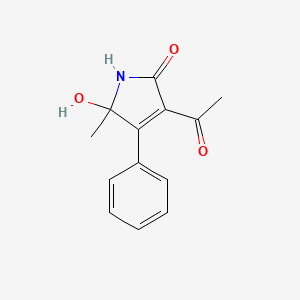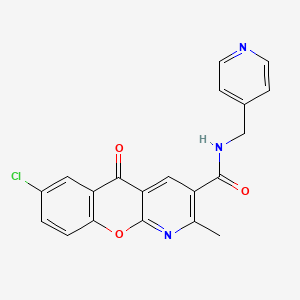
8-Acetonyldihydroavicine
描述
8-Acetonyldihydroavicine is a naturally occurring alkaloid derived from the bark of the plant Zanthoxylum tetraspermum . This compound has garnered attention due to its significant antibacterial properties against both Gram-positive and Gram-negative bacteria . Its molecular formula is C23H19NO5, and it has a molecular weight of 389.4 g/mol .
作用机制
Target of Action
8-Acetonyldihydroavicine is known to exhibit significant antibacterial activity against Gram (+/-) bacteria . .
Mode of Action
It is known to have antibacterial properties , but the specific interactions between the compound and its targets, as well as the resulting changes, are currently unknown.
Biochemical Pathways
Given its antibacterial properties , it can be inferred that it likely interferes with essential biochemical pathways in bacteria, leading to their inhibition or death
Result of Action
This compound has been shown to exhibit significant antibacterial activity This suggests that the compound’s action results in the inhibition or death of bacteria
生化分析
Biochemical Properties
8-Acetonyldihydroavicine plays a crucial role in biochemical reactions, particularly in inhibiting phosphodiesterase-4 (PDE4), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP) . By inhibiting PDE4, this compound increases the levels of cAMP within cells, which can lead to various downstream effects. This compound also interacts with other biomolecules, including proteins and enzymes involved in cellular signaling pathways .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of PDE4 by this compound can lead to increased cAMP levels, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This can result in changes in gene expression and alterations in cellular metabolism, ultimately affecting cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly PDE4 . By binding to the active site of PDE4, this compound inhibits the enzyme’s activity, preventing the breakdown of cAMP . This leads to an accumulation of cAMP within cells, which can activate PKA and other signaling molecules . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained increases in cAMP levels and prolonged activation of downstream signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound can effectively inhibit PDE4 and increase cAMP levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its interaction with PDE4 and other enzymes . The inhibition of PDE4 by this compound can affect metabolic flux and metabolite levels, particularly those related to cAMP signaling . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its distribution within the cytoplasm and nucleus can affect its interactions with PDE4 and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of specific amino acid sequences or modifications can direct this compound to the cytoplasm, nucleus, or other cellular compartments . The localization of this compound within these compartments can influence its interactions with PDE4 and other biomolecules, ultimately affecting its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: 8-Acetonyldihydroavicine can be isolated from the stem bark of Zanthoxylum tetraspermum along with other alkaloids such as liriodenine and sesamin . The extraction process typically involves the use of organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods:
化学反应分析
Types of Reactions: 8-Acetonyldihydroavicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .
科学研究应用
8-Acetonyldihydroavicine has a wide range of applications in scientific research:
相似化合物的比较
8-Acetonyldihydroavicine is structurally similar to other benzophenanthridine alkaloids such as:
- 8-Acetonyldihydronitidine
- Dihydronitidine
- Oxynitidine
- Decarine
- Skimmianine
- N-methylflindersine
- 4-methoxy-N-methyl-2-quinolone
Uniqueness: What sets this compound apart is its potent antibacterial activity and its ability to inhibit phosphodiesterase-4, making it a promising candidate for further pharmaceutical development .
属性
IUPAC Name |
1-(12-methyl-5,7,17,19-tetraoxa-12-azahexacyclo[11.11.0.02,10.04,8.014,22.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaen-11-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-12(25)5-18-17-9-22-21(28-11-29-22)8-16(17)14-4-3-13-6-19-20(27-10-26-19)7-15(13)23(14)24(18)2/h3-4,6-9,18H,5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBHZMIAIYWRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=CC3=C(C=C2C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601112951 | |
| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348098-59-9 | |
| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348098-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-1-(5,6-Dihydro-5-methyl-1,3-benzodioxolo[5,6-c][1,3]dioxolo[4,5-j]phenanthridin-6-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601112951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dimethyl-2-[(4-methylphenyl)sulfonyl]-3-(methylsulfonyl)pyridine](/img/structure/B3036430.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)
![2-(6-acetamidopyridin-3-yl)sulfanyl-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B3036434.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 2,4-dichlorobenzoate](/img/structure/B3036436.png)
![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)
![2-[(2,4-dichlorophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036440.png)
![1-{[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl}piperidine](/img/structure/B3036443.png)

![2-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-N,3,3-trimethylbutanamide](/img/structure/B3036445.png)
![bis[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3036446.png)


![2-({3-[(2,4-dichlorobenzyl)oxy]-2-thienyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3036452.png)
